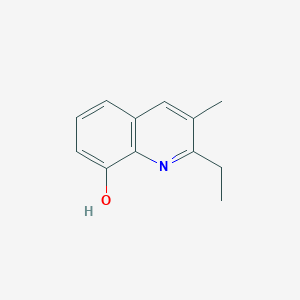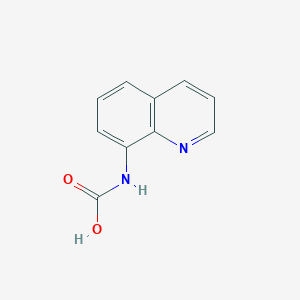
6-acetylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetylquinolin-2(1H)-one is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, featuring an acetyl group at the 6-position and a keto group at the 2-position. This compound is known for its yellow solid appearance and has a melting point of 186-189°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzophenone with acetic anhydride, followed by cyclization to form the quinoline ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
6-Acetylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,6-dione.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-acetylquinolin-2-ol.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products
Oxidation: Quinoline-2,6-dione
Reduction: 6-Acetylquinolin-2-ol
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
科学的研究の応用
6-Acetylquinolin-2(1H)-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-acetylquinolin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with DNA or proteins, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of 6-acetylquinolin-2(1H)-one, lacking the acetyl and keto groups.
6-Methylquinolin-2(1H)-one: Similar structure but with a methyl group instead of an acetyl group.
2-Quinolone: Lacks the acetyl group at the 6-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the acetyl and keto groups allows for unique reactivity and interactions compared to other quinoline derivatives.
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
6-acetyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H9NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2-6H,1H3,(H,12,14) |
InChIキー |
YPHWTWCUKLCHCX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine](/img/structure/B11907140.png)
![3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine](/img/structure/B11907148.png)





![5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B11907191.png)

